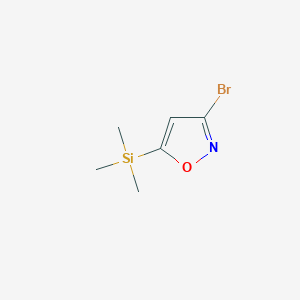
1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one is a chemical compound belonging to the pyridine family This compound is characterized by a pyridine ring substituted with a hydroxy group at the 4-position and a methyl group at the 6-position, along with an ethanone group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one typically involves the conversion of commercial dehydroacetic acid into 4-hydroxy-6-methylpyridin-2(1H)-one. This intermediate is then condensed with aliphatic aldehydes to produce the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification through column chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions: 1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 4-oxo-6-methylpyridin-3-yl)ethan-1-one.
Reduction: Formation of 1-(4-hydroxy-6-methylpyridin-3-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
科学的研究の応用
1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and ethanone groups play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
4-Hydroxy-6-methylpyridin-2(1H)-one: Shares a similar pyridine ring structure but differs in the position of the ethanone group.
1-(6-Methylpyridin-3-yl)ethan-1-one: Lacks the hydroxy group, which may result in different chemical reactivity and biological activity.
2-(4-Methylsulfonylphenyl)-1-(6-methylpyridin-3-yl)ethanone: Contains additional functional groups that may enhance its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one involves the conversion of 4-hydroxy-6-methylpyridin-3-ol to the corresponding aldehyde, followed by a nucleophilic addition reaction with ethanone.", "Starting Materials": [ "4-hydroxy-6-methylpyridin-3-ol", "Sodium periodate", "Sodium bisulfite", "Sodium hydroxide", "Ethanone", "Acetic acid", "Sodium acetate", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium chloride", "Magnesium sulfate", "Sodium sulfate", "Silica gel" ], "Reaction": [ "Step 1: Oxidation of 4-hydroxy-6-methylpyridin-3-ol to 4-formyl-6-methylpyridin-3-ol using sodium periodate", "Step 2: Reduction of 4-formyl-6-methylpyridin-3-ol to 4-hydroxy-6-methylpyridin-3-ol using sodium bisulfite", "Step 3: Conversion of 4-hydroxy-6-methylpyridin-3-ol to 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one via nucleophilic addition reaction with ethanone in the presence of sodium hydroxide", "Step 4: Purification of the product using column chromatography with silica gel as the stationary phase and a mixture of methanol and diethyl ether as the mobile phase", "Step 5: Recrystallization of the purified product from a mixture of acetic acid and water", "Step 6: Drying of the product under vacuum over magnesium sulfate and sodium sulfate", "Step 7: Characterization of the product using various spectroscopic techniques such as NMR, IR, and mass spectrometry" ] } | |
CAS番号 |
1256790-03-0 |
分子式 |
C8H9NO2 |
分子量 |
151.16 g/mol |
IUPAC名 |
5-acetyl-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C8H9NO2/c1-5-3-8(11)7(4-9-5)6(2)10/h3-4H,1-2H3,(H,9,11) |
InChIキー |
PKFWOLKLFSIVNX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=CN1)C(=O)C |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



